molecular formula C17H12ClN3O3S B11712713 N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide

N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide

Cat. No.: B11712713
M. Wt: 373.8 g/mol
InChI Key: MACRVMWNMHNKFG-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group, a thiazole ring, and a 4-nitrobenzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiazole ring . The intermediate compound is then subjected to further reactions to introduce the nitrobenzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrobenzamide moiety may contribute to the compound’s ability to inhibit certain biological pathways, leading to its observed biological effects .

Properties

Molecular Formula

C17H12ClN3O3S

Molecular Weight

373.8 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C17H12ClN3O3S/c18-13-5-1-11(2-6-13)9-15-10-19-17(25-15)20-16(22)12-3-7-14(8-4-12)21(23)24/h1-8,10H,9H2,(H,19,20,22)

InChI Key

MACRVMWNMHNKFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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